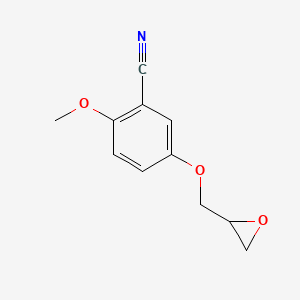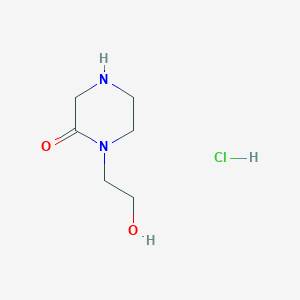
1-(2-Hydroxyethyl)piperazin-2-one hydrochloride
Übersicht
Beschreibung
“1-(2-Hydroxyethyl)piperazin-2-one hydrochloride” is a chemical compound with the molecular formula C6H13ClN2O2 . It has a molecular weight of 180.63 . The compound is typically stored at room temperature and appears as a white to yellow solid .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-(2-Hydroxyethyl)piperazin-2-one hydrochloride”, has been a subject of research. Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “1-(2-Hydroxyethyl)piperazin-2-one hydrochloride” is 1S/C6H12N2O2.ClH/c9-4-3-8-2-1-7-5-6(8)10;/h7,9H,1-5H2;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“1-(2-Hydroxyethyl)piperazin-2-one hydrochloride” has a molecular weight of 180.63 . It is a white to yellow solid at room temperature .
Wissenschaftliche Forschungsanwendungen
Therapeutic Research and Development
Piperazine derivatives, including 1-(2-Hydroxyethyl)piperazin-2-one hydrochloride, have been integral in the development of various therapeutic agents. These compounds exhibit a broad spectrum of pharmacological activities, making them valuable in creating medications for treating depression, psychosis, anxiety, and several other conditions. For instance, arylpiperazine derivatives, including those similar in structure to 1-(2-Hydroxyethyl)piperazin-2-one hydrochloride, have been applied in clinical treatments for mental health disorders due to their serotonin receptor-related effects, among other neurotransmitter interactions (Caccia, 2007).
Moreover, recent patent reviews highlight the significant role of piperazine compounds in developing drugs with diverse therapeutic uses, such as anticancer, anti-inflammatory, and antiviral agents. Modifications to the piperazine nucleus can markedly influence the medicinal potential of the resultant molecules, demonstrating the versatility of piperazine-based structures in drug design (Rathi et al., 2016).
Anti-mycobacterial Research
Piperazine and its analogues have shown promising anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The structural role of piperazine in these compounds has been a focus of studies aiming to develop safer, selective, and cost-effective anti-mycobacterial agents, illustrating the scaffold's potential in addressing global health challenges like tuberculosis (Girase et al., 2020).
Neuropharmacological Applications
Piperazine derivatives are also explored for their neuropharmacological potential, with several studies demonstrating their efficacy in enhancing cognitive functions and providing anxiolytic-like effects. These findings underscore the importance of piperazine structures in developing treatments for cognitive disorders and anxiety, further emphasizing the broad applicability of these compounds in neuroscience research (Braszko, 2010).
Environmental Applications
Recent advancements in nanofiltration membrane technology have also highlighted the utility of piperazine-based compounds. Crumpled polyamide films derived from piperazine, such as 1-(2-Hydroxyethyl)piperazin-2-one hydrochloride, exhibit improved water permeance and selectivity, marking a significant step forward in environmental applications like water treatment and purification (Shao et al., 2022).
Safety and Hazards
The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the ozone layer . The hazard statements associated with the compound are H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c9-4-3-8-2-1-7-5-6(8)10;/h7,9H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWOQWUQEQXUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyethyl)piperazin-2-one hydrochloride | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


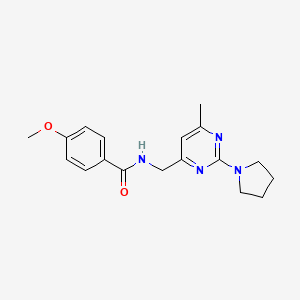
![N~4~-(3-chlorophenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2582244.png)
![2-{[6-({2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl}sulfanyl)hexyl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2582246.png)
![methyl 2-(8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2582250.png)
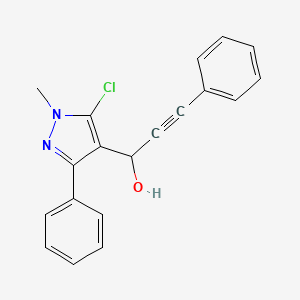

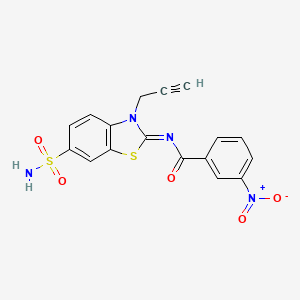
![5-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2582258.png)

